molecular formula C22H34O6 B159271 bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate CAS No. 1985-84-8

bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate

Cat. No.: B159271
CAS No.: 1985-84-8
M. Wt: 394.5 g/mol
InChI Key: LMMDJMWIHPEQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate is a chemical compound known for its unique structure and properties. It is an ester derived from adipic acid and bis[(3,4-epoxy-6-methylcyclohexyl)methyl] alcohol. This compound is primarily used in the production of epoxy resins, which are essential in various industrial applications due to their excellent mechanical properties and chemical resistance .

Scientific Research Applications

Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate has a wide range of applications in scientific research:

Safety and Hazards

Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate typically involves the esterification of adipic acid with bis[(3,4-epoxy-6-methylcyclohexyl)methyl] alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by purification steps such as distillation and filtration .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate primarily involves its reactivity with various nucleophiles due to the presence of epoxy groups. These groups can undergo ring-opening reactions, leading to the formation of new chemical bonds. The compound’s molecular targets include nucleophilic sites on other molecules, such as amines, thiols, and hydroxyl groups. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Comparison: Bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate is unique due to its specific structure, which imparts distinct mechanical and chemical properties. Compared to similar compounds, it offers better thermal stability and chemical resistance, making it more suitable for high-performance applications in coatings and adhesives .

Properties

IUPAC Name

bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl] hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O6/c1-13-7-17-19(27-17)9-15(13)11-25-21(23)5-3-4-6-22(24)26-12-16-10-20-18(28-20)8-14(16)2/h13-20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMDJMWIHPEQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CC4C(O4)CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29797-71-5
Record name Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29797-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60883710
Record name Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1985-84-8
Record name 1,6-Bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1985-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 1,6-bis((4-methyl-7-oxabicyclo(4.1.0)hept-3-yl)methyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, 1,6-bis[(4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(3,4-epoxy-6-methylcyclohexyl)methyl] adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
Reactant of Route 2
bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
Reactant of Route 3
Reactant of Route 3
bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
Reactant of Route 4
Reactant of Route 4
bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
Reactant of Route 5
Reactant of Route 5
bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate
Reactant of Route 6
bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.